![molecular formula C20H17N5O4S B2961233 4-甲基-N-(4-(7-甲基咪唑并[1,2-a]嘧啶-2-基)苯基)-3-硝基苯磺酰胺 CAS No. 923245-20-9](/img/structure/B2961233.png)

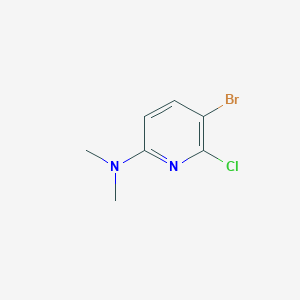

4-甲基-N-(4-(7-甲基咪唑并[1,2-a]嘧啶-2-基)苯基)-3-硝基苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

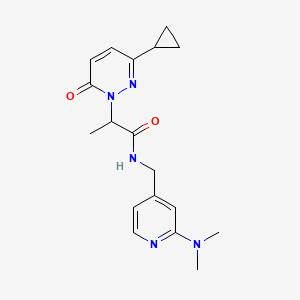

The compound “4-methyl-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-nitrobenzenesulfonamide” is a complex organic molecule. It contains several functional groups, including a methyl group, an imidazo[1,2-a]pyrimidin-2-yl group, a phenyl group, a nitro group, and a benzenesulfonamide group .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, which is a core structure in the given compound, has been well studied in the past decade. The synthesis methods include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Chemical Reactions Analysis

The chemical reactions involving imidazo[1,2-a]pyridines have been studied extensively. These reactions are important due to the bioactive nature of these compounds .Physical And Chemical Properties Analysis

The molecular weight of the compound is 420.5 g/mol . Other specific physical and chemical properties are not provided in the search results.科学研究应用

合成和化学性质

铑催化的双氰化: 已开发出一种通过N-导向邻位双C-H活化对芳基咪唑并[1,2-α]吡啶进行双氰化的有效方法。这展示了该化合物在合成氰化衍生物中的效用,突出了其在化学合成中的广泛官能团耐受性和高产率潜力(辛巨柱等,2017)。

N-甲基-3-硝基-芳基-苯并[4,5]咪唑并[1,2-a]嘧啶-2-胺的合成: 已开发出一种简单、高效且环保的方法来合成N-甲基-3-硝基-芳基-苯并[4,5]咪唑并[1,2-a]嘧啶-2-胺衍生物。这种方法强调使用廉价催化剂、更短的反应时间和广泛的官能团耐受性,展示了类似化合物在有机合成中的多功能性(A. M. Jadhav 等,2018)。

生物活性及应用

碳酸酐酶抑制剂:未保护的伯磺酰胺基团促进成环级联反应,从而产生基于多环[1,4]恶嗪的碳酸酐酶抑制剂。这表明该化合物作为开发具有治疗意义的酶抑制剂的支架的潜力(A. Sapegin 等,2018)。

抗肿瘤活性:研究从特定的磺酰胺前体合成和评估了新型磺酰胺衍生物,以研究它们的体外抗癌活性。这项研究概述了在抗癌药物开发中使用类似化合物的有希望的方向,突出了磺酰胺衍生物在药物化学中的重要性(M. Ghorab 等,2015)。

未来方向

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications. Future research may focus on developing new synthetic protocols for the construction of imidazo[1,2-a]pyridine core aiming to improve the ecological impact of the classical schemes .

作用机制

Target of Action

Compounds with the imidazo[1,2-a]pyridine moiety, which is present in this compound, have been described as cyclin-dependent kinase (cdk) inhibitors, calcium channel blockers, and gaba a receptor modulators . These targets play crucial roles in cell cycle regulation, neuronal signaling, and muscle contraction, respectively.

Mode of Action

Based on its structural similarity to other imidazo[1,2-a]pyridines, it may interact with its targets by binding to their active sites, thereby modulating their activity .

Biochemical Pathways

If it acts as a GABA A receptor modulator, it could influence neuronal signaling pathways .

Result of Action

Based on its potential targets, it could induce cell cycle arrest (if it inhibits cdks), modulate neuronal signaling (if it modulates gaba a receptors), or affect muscle contraction (if it blocks calcium channels) .

属性

IUPAC Name |

4-methyl-N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]-3-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N5O4S/c1-13-3-8-17(11-19(13)25(26)27)30(28,29)23-16-6-4-15(5-7-16)18-12-24-10-9-14(2)21-20(24)22-18/h3-12,23H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFSNDNJBPRNLMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CN4C=CC(=NC4=N3)C)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-nitrobenzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(propan-2-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl]acetamide](/img/structure/B2961152.png)

![5-[(2,2-difluoroethoxy)methyl]-1-methyl-3-nitro-1H-pyrazole](/img/structure/B2961153.png)

![1-(tert-butyl)-4-(1-(3-(o-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2961157.png)

![7-(2-chlorobenzyl)-8-{(2Z)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![Methyl 6-oxospiro[2.5]octane-5-carboxylate](/img/structure/B2961166.png)

![[4-[(Z)-3-amino-2-cyano-3-oxoprop-1-enyl]phenyl] pyridine-2-carboxylate](/img/structure/B2961169.png)

![N-(2-fluorophenyl)-1-methyl-5-[4-methyl-5-(piperidin-1-ylcarbonyl)-1,3-thiazol-2-yl]-1H-pyrrole-3-sulfonamide](/img/structure/B2961173.png)